molecular formula C21H41N9O7 B14240252 L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- CAS No. 211119-58-3

L-Threonine, L-arginyl-L-glutaminyl-L-lysyl-

Cat. No.: B14240252
CAS No.: 211119-58-3
M. Wt: 531.6 g/mol
InChI Key: RAGLJGXOJBOGDX-BLDNINTCSA-N
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Description

L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- is a peptide compound composed of four amino acids: L-threonine, L-arginine, L-glutamine, and L-lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of peptides like L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: The amino acids in the peptide can be oxidized, particularly the sulfur-containing amino acids if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups.

Scientific Research Applications

L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a component of peptide-based drugs.

    Industry: Utilized in the production of specialized enzymes and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity. For example, it may modulate enzyme activity by acting as a substrate or inhibitor, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Threonine, L-lysyl-L-arginyl-L-glutaminyl-L-lysyl-: Another peptide with a similar amino acid composition but different sequence.

    L-Glutamine, L-arginyl-L-threonyl-L-lysyl-: A peptide with a different arrangement of the same amino acids.

Uniqueness

L-Threonine, L-arginyl-L-glutaminyl-L-lysyl- is unique due to its specific sequence, which determines its structural and functional properties. This sequence can influence its binding affinity to receptors and enzymes, making it distinct from other similar peptides.

Properties

CAS No.

211119-58-3

Molecular Formula

C21H41N9O7

Molecular Weight

531.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C21H41N9O7/c1-11(31)16(20(36)37)30-19(35)13(6-2-3-9-22)29-18(34)14(7-8-15(24)32)28-17(33)12(23)5-4-10-27-21(25)26/h11-14,16,31H,2-10,22-23H2,1H3,(H2,24,32)(H,28,33)(H,29,34)(H,30,35)(H,36,37)(H4,25,26,27)/t11-,12+,13+,14+,16+/m1/s1

InChI Key

RAGLJGXOJBOGDX-BLDNINTCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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